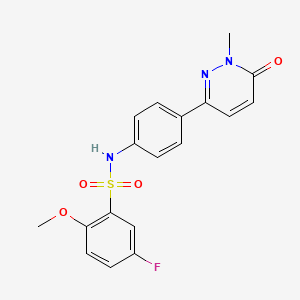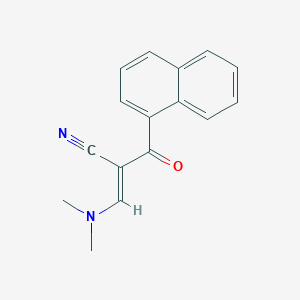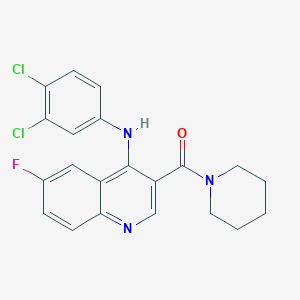![molecular formula C14H19F2N5O B2454598 N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide CAS No. 2094591-59-8](/img/structure/B2454598.png)
N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide, commonly known as CCPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CCPA is a potent and selective agonist of the adenosine A1 receptor, a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues.
作用機序
CCPA acts as a selective agonist of the adenosine A1 receptor, which is involved in the regulation of various physiological processes, including neurotransmission, cardiovascular function, and immune response. Activation of the adenosine A1 receptor by CCPA leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cAMP levels. This leads to the modulation of various downstream signaling pathways, including the activation of potassium channels and the inhibition of calcium channels.
Biochemical and Physiological Effects:
CCPA has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood pressure and heart rate, and the inhibition of inflammatory cytokine production. CCPA has also been found to have antioxidant and anti-apoptotic effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
CCPA is a highly selective agonist of the adenosine A1 receptor, making it a valuable tool for studying the physiological and pharmacological effects of adenosine receptor activation. Its synthetic nature allows for precise control over its chemical structure and purity, making it a reliable compound for scientific research. However, CCPA has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in in vivo experiments.
将来の方向性
There are several future directions for the study of CCPA. One area of interest is the investigation of its potential therapeutic applications in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to elucidate the mechanisms underlying its anti-inflammatory effects and its potential use in the treatment of autoimmune diseases. Finally, the development of novel analogs of CCPA with improved pharmacokinetic properties may lead to the discovery of more potent and selective adenosine A1 receptor agonists.
合成法
CCPA can be synthesized by the reaction of N-cyclohexyl-2-aminoacetonitrile with 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with chloroacetyl chloride to yield CCPA. The synthesis of CCPA has been optimized to produce high yields and purity, making it a viable compound for scientific research.
科学的研究の応用
CCPA has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. CCPA has also been found to have anti-inflammatory effects in models of rheumatoid arthritis and colitis. Additionally, CCPA has been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and myocardial infarction.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N5O/c15-12(16)9-21-8-11(6-19-21)18-7-13(22)20-14(10-17)4-2-1-3-5-14/h6,8,12,18H,1-5,7,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOGCJMCTKBUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CNC2=CN(N=C2)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454524.png)




![4-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2454532.png)
![N-(4-methylcyclohexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2454533.png)



